1-Aminoethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Aminoethanol vs. 2-Aminoethanol: A Structural Primer

It is crucial to distinguish 1-aminoethanol from its more common structural isomer, 2-aminoethanol (commonly known as ethanolamine). The difference lies in the position of the functional groups [1]:

| Feature | This compound | 2-Aminoethanol (Ethanolamine) |

|---|---|---|

| IUPAC Name | 1-Aminoethan-1-ol [1] | 2-Aminoethan-1-ol [2] |

| Chemical Formula | C₂H₇NO [1] | C₂H₇NO [3] |

| Structure | CH₃-CH(NH₂)-OH [1] | H₂N-CH₂-CH₂-OH [3] |

| Functional Groups | Secondary alcohol, primary amine on the same carbon | Primary alcohol, primary amine |

| Stereochemistry | Chiral center (carbon with four different substituents); has two stereoisomers [1] | Achiral [1] |

| Commercial/Research Significance | Mainly of theoretical interest; not a pure material [1] | Of considerable importance in commerce and biology [1] [4] |

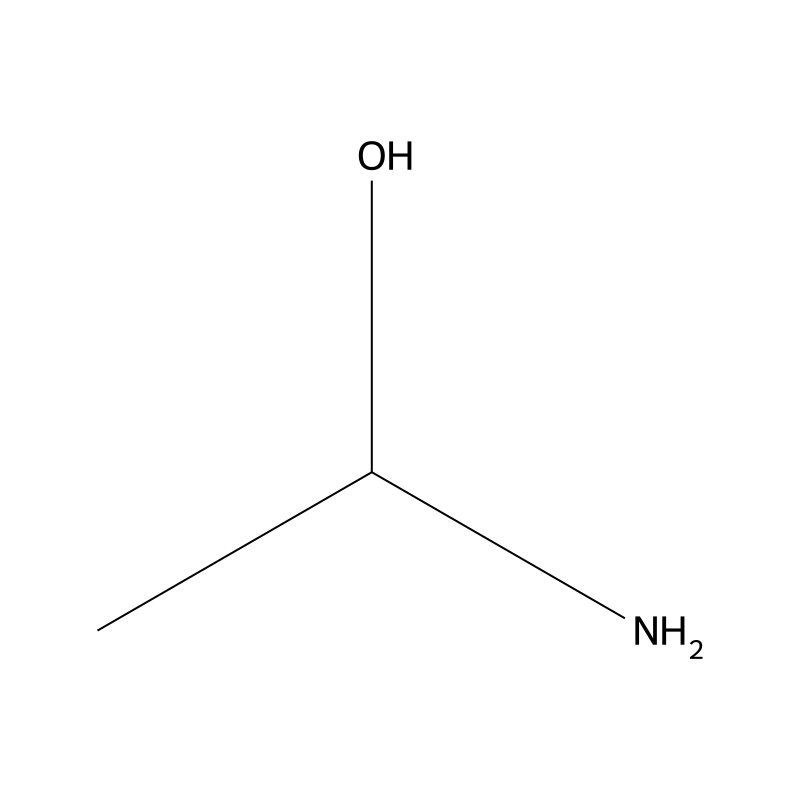

The structure of this compound can be visualized and its chiral nature understood with the following diagram:

Structure of this compound showing its chiral center.

Physicochemical Properties of Aminoalcohols

The table below summarizes the basic quantitative data for this compound and, for comparison, its isomer 2-aminoethanol.

| Property | This compound | 2-Aminoethanol (for comparison) |

|---|---|---|

| Molecular Mass | 61.084 g·mol⁻¹ [1] | 61.1 g·mol⁻¹ [3] |

| Physical State | Information limited; exists in solution [1] | Colourless, viscous, hygroscopic liquid [3] |

| Boiling Point | Not specified in available literature | 171°C [3] |

| Melting Point | Not specified in available literature | 10°C [3] |

| Density | Not specified in available literature | 1.02 (water = 1) [3] |

| Solubility in Water | Information limited; formed in aqueous ammonia [1] | Freely soluble [3] |

| Flash Point | Not specified in available literature | 85°C (closed cup) [3] |

Synthesis and Formation of this compound

This compound is not typically isolated as a pure compound. The primary method of its formation is in solution as an intermediate.

- Formation from Acetaldehyde and Ammonia: this compound is formed in a solution of acetaldehyde and aqueous ammonia [1]. This reaction was first observed by Johann Wolfgang Döbereiner in 1833 [1].

- Role as a Reaction Intermediate: It is suggested as an intermediate in the Strecker synthesis of alanine, an amino acid [1].

Key Considerations for Researchers

For professionals in drug development, the following points are critical:

- Chirality: The chiral nature of this compound is its most significant feature from a drug development perspective. The presence of two stereoisomers means they could have different biological activities, metabolic pathways, and toxicities. Any research involving this molecule would require enantioselective synthesis or separation techniques [1].

- Instability and Theoretical Focus: The literature consistently notes that this compound is not a stable, pure compound but exists in equilibrium or as a reaction intermediate. This makes it a subject of theoretical and mechanistic studies rather than a direct candidate for formulation [1].

- Contrast with 2-Aminoethanol: Do not confuse its properties with those of 2-aminoethanol (ethanolamine). 2-Aminoethanol is a stable, widely used compound that plays a vital role in biological systems as a head group in the phospholipid phosphatidylethanolamine, is utilized by many bacteria as a carbon/nitrogen source, and has been linked to virulence in pathogens like Salmonella [4] [5] [6].

Proposed Experimental Workflow for Investigation

Given the lack of pure this compound, studying it would likely involve investigating its formation and role in reaction systems. The following workflow outlines a potential experimental approach:

A proposed workflow for studying this compound as an intermediate.

Conclusion

References

- 1. - 1 - Wikipedia Aminoethanol [en.wikipedia.org]

- 2. Process for the preparation of ethanolamines [patents.google.com]

- 3. ICSC 0152 - ETHANOLAMINE [chemicalsafety.ilo.org]

- 4. Ethanolamine Utilization in Bacterial Pathogens: Roles and ... [pmc.ncbi.nlm.nih.gov]

- 5. Ethanolamine Signaling Promotes Salmonella Niche ... [pmc.ncbi.nlm.nih.gov]

- 6. Ethanolamine - (General Biology I) - Vocab, Definition ... [fiveable.me]

Comprehensive Technical Analysis: Structural Isomerism in 1-Aminoethanol vs. 2-Aminoethanol

Introduction to Aminoethanol Isomerism

The structural isomerism between 1-aminoethanol and 2-aminoethanol represents a fundamental case study in molecular architecture with profound implications across chemical, biological, and pharmaceutical domains. These isomeric compounds share the identical molecular formula (C₂H₇NO) yet exhibit dramatically different chemical behavior, biological activity, and commercial applications due to the distinct positioning of their functional groups. While 2-aminoethanol (commonly known as ethanolamine or MEA) constitutes a commercially significant compound with extensive industrial applications and biological relevance, this compound remains primarily of theoretical interest, existing mainly as a reactive intermediate rather than an isolatable compound. This technical guide provides an in-depth comparative analysis of these isomers, examining their structural characteristics, synthesis pathways, experimental characterization methods, biological significance, and practical applications, with particular emphasis on implications for pharmaceutical development and biochemical research.

The positional isomerism exhibited by these compounds results from the location of the amino group on different carbon atoms relative to the hydroxyl group. In 2-aminoethanol, both functional groups reside on terminal carbon atoms, creating a 1,2-aminoalcohol structure that enables unique chemical properties and biological functionality. In contrast, this compound features both functional groups attached to the same carbon atom, creating a α-aminoalcohol structure that confers significantly different reactivity and stability characteristics. This fundamental structural distinction propagates through all aspects of their chemical and biological behavior, making their comparative study particularly instructive for researchers exploring structure-activity relationships in drug development.

Structural Fundamentals & Chemical Properties

Molecular Architecture

The core structural distinction between this compound and 2-aminoethanol lies in the relative positioning of their functional groups, which fundamentally dictates their chemical behavior and stability:

2-Aminoethanol (Ethanolamine): This isomer possesses a linear structure with the amino group positioned on the terminal carbon (C2) of the ethanol chain, formally designated as 2-aminoethan-1-ol according to IUPAC nomenclature. This configuration creates a 1,2-disubstituted ethane framework with the hydroxyl and amino groups on adjacent carbon atoms, allowing for potential intramolecular interactions while maintaining molecular stability. The structure enables a gauche conformation that facilitates intramolecular hydrogen bonding between the hydroxyl hydrogen and the amino nitrogen, significantly influencing both its chemical reactivity and physical properties. [1] [2]

This compound: In this structural isomer, both the amino and hydroxyl functional groups are attached to the same carbon atom, creating an α-aminoalcohol structure formally named 1-aminoethan-1-ol. This arrangement results in a sterically congested molecular environment where the central carbon atom bears four different substituents (methyl group, amino group, hydroxyl group, and hydrogen), creating a chiral center with two possible stereoisomers (R and S configurations). Unlike its structural isomer, this compound demonstrates limited stability as an isolated compound and primarily exists as an intermediate in chemical reactions or in equilibrium mixtures. [3]

Comparative Physicochemical Properties

Table 1: Comparative Properties of Aminoethanol Isomers

| Property | This compound | 2-Aminoethanol (MEA) |

|---|---|---|

| Molecular Formula | C₂H₇NO | C₂H₇NO |

| IUPAC Name | 1-aminoethan-1-ol | 2-aminoethan-1-ol |

| Molecular Weight | 61.084 g·mol⁻¹ | 61.084 g·mol⁻¹ |

| Functional Group Position | Amino and hydroxyl on same carbon | Amino and hydroxyl on adjacent carbons |

| Chirality | Chiral center (two enantiomers) | Achiral |

| Stability | Not isolatable (exists as intermediate) | Stable, commercially available |

| Natural Occurrence | Laboratory/chemical intermediate | Natural phospholipid component |

| Primary Significance | Theoretical/chemical intermediate | Industrial, biological, commercial |

The intramolecular hydrogen bonding capabilities of these isomers differ substantially due to their structural arrangements. 2-Aminoethanol readily forms a five-membered intramolecular hydrogen bond between the hydroxyl hydrogen and amino nitrogen, adopting a gauche conformation that stabilizes the molecular structure. Experimental studies using microwave and IR spectroscopy combined with ab initio calculations confirm that the most stable conformer in isolated conditions adopts a folded gauche geometry that facilitates this intramolecular OH⋯N hydrogen bond. In condensed phases, however, intermolecular OH⋯N bonds become predominant over intramolecular ones, with the dominant conformation of monomeric units involving weak intramolecular NH⋯O hydrogen bonds instead. [2]

In contrast, this compound lacks the geometric constraints necessary for forming stable intramolecular hydrogen bonds without significant ring strain, contributing to its inherent instability. The steric hindrance created by two functional groups attached to the same carbon atom, combined with the electronic effects of an α-aminoalcohol structure, predisposes this compound toward decomposition or participation in further reactions rather than existing as a stable isolate. [3]

Synthesis Methods & Manufacturing

Industrial Production

The industrial synthesis of 2-aminoethanol has been optimized for large-scale production to meet commercial demand, employing efficient gas-phase reactions:

Ethylene Oxide Amination: The primary industrial manufacturing method involves reacting ethylene oxide with aqueous ammonia under controlled conditions. This process typically occurs at elevated temperatures and pressures in a continuous reactor system, producing a mixture of ethanolamines that includes monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). The product distribution can be controlled through stoichiometric ratios of reactants, with excess ammonia favoring MEA production. This industrial route, developed by Ludwig Knorr in 1897 and subsequently optimized, enables the separation of products through fractional distillation, yielding high-purity monoethanolamine suitable for various applications. The reaction proceeds via nucleophilic ring opening of the strained ethylene oxide molecule by ammonia, followed by proton transfer. [1]

Historical Context: The ethanolamines were first discovered in 1860 by Charles Adolphe Wurtz, who attempted to react 2-chloroethanol with ammonia solution while studying ethylene oxide derivatives. However, Wurtz was unable to isolate the free bases or separate the resulting salts. It was not until Knorr's development of the modern industrial route that pure MEA became commercially available, though significant industrial importance only emerged after WWII with the expansion of ethylene oxide production capabilities. [1]

Laboratory Synthesis

Table 2: Synthetic Approaches for Aminoethanol Compounds

| Synthetic Method | Starting Materials | Conditions | Primary Product |

|---|---|---|---|

| Industrial Amination | Ethylene oxide, aqueous ammonia | Elevated temperature/pressure | MEA/DEA/TEA mixture |

| Reductive Amination | Aldehyde, 2-aminoethanol, NaBH₄ | Methanol, room temperature | Substituted ethanolamine derivatives |

| Döbereiner's Method | Acetaldehyde, ammonia gas | Room temperature, equilibrium | This compound (in situ) |

| Enzymatic Decarboxylation | Serine | Biological systems | 2-aminoethanol (MEA) |

The laboratory synthesis of this compound follows fundamentally different pathways due to its instability as an isolated compound:

In Situ Formation: this compound exists in equilibrium in solutions containing acetaldehyde and aqueous ammonia, first prepared by Johann Wolfgang Döbereiner in 1833. This equilibrium mixture forms through nucleophilic addition of ammonia to the carbonyl carbon of acetaldehyde, followed by tautomerization to the stable aminoalcohol form. The empirical formula was first determined by Justus von Liebig in 1835, while the structure with the hydroxyl and amino groups on the same carbon atom remained unproven until 1877, when Robert Schiff conclusively demonstrated the CH₃CH(OH)NH₂ structure. [3]

Intermediate in Organic Synthesis: this compound functions as a proposed intermediate in the Strecker reaction for alanine synthesis, where it forms through addition of ammonia to acetaldehyde-derived intermediates before subsequent transformation to the amino acid. Computational studies using DFT calculations have confirmed the role of proton transfers in this reaction mechanism, with this compound serving as a key transient species. [3]

For specialized 2-aminoethanol derivatives, reductive amination protocols provide effective synthetic routes. One documented methodology involves reacting an aromatic aldehyde (10 mmol) with 2-aminoethanol (0.61 g, 10 mmol) in the presence of sodium sulfate (1.42 g, 10 mmol) in methanol (20 mL) for 2 hours at room temperature. After removing the drying agent, the solution is treated with sodium borohydride (0.19 g, 5 mmol) in ice water and stirred for 1 hour. The product is then extracted with dichloromethane, washed with water, and purified by column chromatography on silica gel using petroleum ether/ethyl acetate gradients as eluent. [4]

Experimental Characterization & Analysis

Spectroscopic Methods

The structural elucidation and differentiation of aminoethanol isomers relies heavily on spectroscopic techniques, with each method providing complementary information about molecular structure and interactions:

Infrared Spectroscopy: IR spectroscopy provides critical insights into hydrogen bonding patterns and functional group interactions in aminoethanol compounds. The NIST Chemistry WebBook contains reference IR spectra for 2-aminoethanol, displaying characteristic absorption bands associated with O-H, N-H, and C-N stretching vibrations. These spectra, collected using dispersive instruments with KBr plates in transmission mode, reveal how intramolecular hydrogen bonding affects molecular conformation. Advanced IR-UV double resonance techniques have been employed to study cluster formations between 2-naphthyl-1-ethanol and 2-aminoethanol derivatives, identifying both "O addition" and "N addition" complexes with distinct hydrogen bonding arrangements. These studies demonstrate that 2-aminoethanol can exist in multiple conformations where either the OH or NH group participates in intermolecular hydrogen bonding while maintaining or disrupting the intramolecular hydrogen bond. [5] [2]

Mass Spectrometry: Recent studies using XUV-UV pump-probe schemes have investigated the fragmentation dynamics of ethanol and 2-aminoethanol following two-photon double ionization. These experiments reveal that both compounds produce H₃⁺ ions through roaming mechanisms involving neutral H₂ fragments that transiently wander around the dicationic fragment before abstracting a proton. Surprisingly, no kinetic isotope effect was observed in ethanol-D₆, in contrast to previous studies on methanol, indicating fundamental differences in reaction pathway energetics. For 2-aminoethanol, the additional NH₂ group introduces alternative roaming pathways and may participate in proton donation or acceptance, modifying the fragmentation dynamics compared to simple ethanol. [6]

Computational & Theoretical Studies

Computational chemistry provides invaluable insights into the conformational preferences and electronic properties of aminoethanol isomers:

Conformational Analysis: Ab initio calculations at the B3LYP/6-31G level have elucidated the conformational landscape of 2-aminoethanol, revealing that the most stable conformer adopts a gauche geometry that facilitates intramolecular OH⋯N hydrogen bonding. The different conformers are classified according to notation using three letters, where the central capital letter (G, G′, T) relates to the N-C-C-O dihedral angle (approximately +60°, -60°, and 180°, respectively), while the preceding and following letters describe the C-C-O-H and C-N-C-C dihedral angles. These calculations demonstrate that folded gauche conformers dominate in isolated molecules, while extended forms become more prevalent in condensed phases where intermolecular interactions compete with intramolecular hydrogen bonding. [2]

Hydrogen Bonding Networks: DFT calculations have been employed to model the structural configurations of hydrogen-bonded complexes between 2-aminoethanol derivatives and chiral aromatic alcohols. These studies identify two primary types of addition complexes: "O addition" complexes where the alcoholic OH group of the chromophore acts as a proton donor toward the O atom of the aminoalcohol, and "N addition" complexes where the intramolecular H-bond of 2-aminoethanol is disrupted, with both functional groups bridging between the OH and π-system of the chromophore. The stability of these complexes is influenced by methyl substitution on the amino group, which affects the strength of intramolecular hydrogen bonding. [2]

The following diagram illustrates the key experimental workflow for characterizing aminoethanol isomers and their hydrogen-bonded complexes:

Experimental workflow for structural characterization of aminoethanol compounds

Biological Significance & Signaling Pathways

Natural Occurrence & Biochemical Roles

The biological significance of 2-aminoethanol far exceeds that of its structural isomer, with fundamental roles in cellular structure and signaling:

Membrane Constituents: 2-Aminoethanol serves as the second-most-abundant head group for phospholipids in biological membranes, particularly in the formation of phosphatidylethanolamine. This phospholipid represents a fundamental building block of cellular membranes across diverse organisms, with particularly high abundance in prokaryotes. The bifunctional nature of 2-aminoethanol, containing both hydrogen bond donor and acceptor groups, contributes to the structural properties and dynamics of lipid bilayers. Recent evidence indicates that MEA molecules exist not only terrestrially but also in interstellar space, suggesting potentially universal significance in chemical evolution. [1]

Biochemical Precursors: In biological systems, 2-aminoethanol can be formed through enzymatic decarboxylation of serine, providing a metabolic pathway for its production. Once formed, it serves as a precursor for various bioactive molecules, including a class of antihistamines identified as ethanolamines that includes carbinoxamine, clemastine, dimenhydrinate, chlorphenoxamine, diphenhydramine, and doxylamine. The biodegradation of MEA occurs through the B₁₂-dependent enzyme ethanolamine ammonia-lyase, which catalyzes its conversion to acetaldehyde and ammonia via initial H-atom abstraction. [1]

Endocannabinoid Signaling System

The N-acyl ethanolamine derivatives of 2-aminoethanol represent particularly significant biological signaling molecules:

Anandamide (AEA): Designated N-arachidonoyl ethanolamine, anandamide was identified as the first endogenous cannabinoid in 1992, binding to CB1 receptors that are activated by THC. This 2-aminoethanol derivative is primarily synthesized from the membrane phospholipid precursor N-acyl phosphatidylethanolamine (NAPE) through the action of a NAPE-specific phospholipase D (NAPE-PLD). The biosynthetic pathway involves calcium-dependent N-acyl transferase activity that transfers arachidonic acid from the sn-1 position of a phospholipid to the primary amine group of phosphatidylethanolamine, forming NAPE, which is subsequently cleaved to release anandamide. [7]

Other Bioactive NAE Derivatives: While anandamide represents the most famous lipoamine signaling molecule, it is not the most abundant. N-palmitoyl ethanolamine (PEA), the conjugate of palmitic acid and ethanolamine, was likely the first NAE characterized and is considerably more abundant in rodent brain, liver, and skeletal muscle. Similarly, N-oleoyl ethanolamine (OEA) exhibits activity at PPAR-α receptors with analgesic, anti-inflammatory, and anorexic effects. Other ethanolamine derivatives including N-stearoyl ethanolamine and N-docosahexaenoyl ethanolamine demonstrate various physiological activities ranging from anti-inflammatory properties to TRPV1 channel activation. [7]

The following diagram illustrates the biosynthesis and signaling pathways of N-acyl ethanolamines:

Biosynthesis and signaling of N-acyl ethanolamine derivatives

Industrial Applications & Regulatory Considerations

Commercial Applications

The practical utilization of 2-aminoethanol spans diverse industrial sectors, leveraging its unique chemical properties as a bifunctional compound:

Gas Stream Scrubbing: Monoethanolamine serves as a cornerstone technology for carbon capture and acid gas removal from various industrial gas streams. Aqueous MEA solutions effectively remove CO₂ and H₂S from flue gases and sour natural gas through an acid-base reaction mechanism where the amine group ionizes dissolved acidic compounds, rendering them more soluble in the aqueous phase. These scrubbing solutions can be regenerated through heating, which reverses the reaction and releases concentrated acid gases while recovering the MEA for reuse. This regenerative process forms the basis for amine treating systems widely deployed in natural gas processing, refinery operations, and increasingly in carbon capture applications for climate change mitigation. [1]

Chemical Intermediate: MEA functions as a versatile building block in chemical synthesis, serving as feedstock for producing detergents, emulsifiers, polishes, pharmaceuticals, corrosion inhibitors, and specialty chemicals. For instance, reaction with ammonia yields ethylenediamine, a precursor to the widely used chelating agent EDTA. In pharmaceutical formulations, MEA finds application primarily for buffering and emulsion preparation, while in cosmetics it serves as a pH regulator. The compound also has medical applications as an injectable sclerosant for treating symptomatic hemorrhoids, where 2-5 ml of ethanolamine oleate injected into the mucosa causes ulceration and mucosal fixation, preventing hemorrhoidal prolapse. [1]

Regulatory & Safety Considerations

The safe handling and regulatory compliance for aminoethanol compounds requires careful attention to their hazardous properties:

Health Hazards: 2-Aminoethanol presents multiple health hazards requiring appropriate control measures. It causes severe skin and eye irritation upon contact with concentrated solutions, with standardized animal tests demonstrating significant acute toxic responses at various dose levels (oral LD₅₀ values range from 700 mg/kg in mice to 3320 mg/kg in rats). The NIOSH-established permissible exposure limit (PEL) is 3 ppm (6 mg/m³) as a time-weighted average, with a recommended short-term exposure limit of 6 ppm (15 mg/m³). The immediate danger to life and health (IDLH) concentration is established at 30 ppm. These hazards necessitate appropriate engineering controls, personal protective equipment, and handling procedures when working with MEA in laboratory or industrial settings. [7] [1]

Environmental Fate: Ethanolamines released to the environment primarily partition to water due to their high water solubility and low volatility. Bioconcentration factors range from -1.23 to -1.56, indicating very low potential for bioaccumulation. All three ethanolamines undergo near-complete degradation in the presence of acclimated microflora under standardized testing conditions, with elucidated microbial degradation pathways. According to criteria used by the United Nations, European Union, and Canadian EPA, environmental persistence and bioaccumulation data do not identify ethanolamines as potentially persistent or bioaccumulative environmental contaminants. [7]

Conclusion & Research Implications

The structural isomerism between this compound and 2-aminoethanol provides a compelling case study in how subtle differences in molecular architecture can produce dramatic divergences in chemical behavior, biological function, and practical utility. While sharing an identical molecular formula, these isomers exhibit profoundly different characteristics: 2-aminoethanol serves as a stable, commercially significant compound with essential biological roles and extensive industrial applications, whereas this compound exists primarily as a transient intermediate with largely theoretical interest. This dichotomy underscores the fundamental importance of functional group positioning in determining molecular properties and applications.

References

- 1. Ethanolamine - Wikipedia [en.wikipedia.org]

- 2. Structural study of hydrogen-bonded complexes between 2 ... [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. 3.2. General Procedure for the Synthesis of 2- ... [bio-protocol.org]

- 5. Monoethanolamine [webbook.nist.gov]

- 6. roaming dynamics in the formation of H 3 + following two- ... [nature.com]

- 7. Ethanolamine Derivative - an overview [sciencedirect.com]

1-aminoethanol stereochemistry and chiral centers

Chemical Profile of 1-Aminoethanol

This compound is an organic compound with the formula CH₃CH(NH₂)OH and is a structural isomer of the more common 2-aminoethanol (ethanolamine) [1]. Its key stereochemical feature is a central carbon atom with four different substituents (a methyl group, an amino group, a hydroxyl group, and a hydrogen atom), which makes it a chiral center [1]. This means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers.

| Property | Description |

|---|---|

| Chemical Formula | C₂H₇NO [1] |

| Molar Mass | 61.084 g·mol⁻¹ [1] |

| IUPAC Name | 1-Aminoethan-1-ol [1] |

| Chirality | Has a chiral center, thus two stereoisomers (enantiomers) [1]. |

| Primary Significance | Mainly of theoretical interest; not typically encountered as a pure material [1]. |

Synthesis and Analysis

The search results indicate that this compound is not a common synthetic target like other amino alcohols, and detailed experimental procedures were not available. The information below outlines general concepts.

Synthesis Overview

A common historical preparation involves a simple reaction between acetaldehyde and aqueous ammonia, which forms this compound in solution [1]. Modern catalytic enantioselective synthesis of amino alcohols is an active area of research [2] [3], but these methods are often complex. One recent approach for related structures uses Ir-catalyzed asymmetric hydrogenation to achieve high enantioselectivity (exceeding 99% ee) [3].

Analysis and Separation

The core principle for separating enantiomers like those of this compound relies on their interaction with other chiral substances [4]. Standard analytical techniques for chiral molecules include:

- Chiral Chromatography: Uses a chiral stationary phase to resolve enantiomers [4].

- Polarimetry: Measures the rotation of plane-polarized light to determine optical activity and enantiomeric purity [4].

The diagram below illustrates a generalized workflow for the synthesis and chiral separation of a molecule like this compound.

Synthesis and chiral separation workflow for this compound.

Information Limitations and Next Steps for Research

The search results lack the depth required for a comprehensive whitepaper. Key information that is missing includes:

- Detailed Experimental Protocols: Specific step-by-step procedures, reaction conditions, and work-up methods.

- Full Quantitative Data: Comprehensive tables of yields, enantiomeric excess (ee) for various methods, and spectroscopic data.

- Advanced Characterization: NMR, IR, and mass spectrometry data specific to the enantiomers.

To build a complete guide, I suggest you:

- Consult specialized databases like SciFinder, Reaxys, or the specific journal articles cited in the search results (e.g., [3]).

- Broaden your search terms to include the specific synthesis method you are interested in, such as "asymmetric hydrogenation of α-amino ketones".

- Search for review articles on the synthesis of "β-amino alcohols" or "vicinal amino alcohols," which would cover the broader class of compounds that includes this compound.

References

stability and decomposition pathways of 1-aminoethanol

Degradation Pathways of 1-Aminoethanol (MEA)

MEA is susceptible to both thermal and oxidative degradation, with oxidative degradation being the primary cause of amine loss in processes involving flue gas or oxygen [1] [2]. The generally accepted mechanisms are electron abstraction and hydrogen abstraction [1].

The following diagram illustrates the key oxidative degradation pathway, leading to the formation of heat-stable salts and other byproducts.

Oxidative Degradation Pathway of MEA

In addition to the oxidative pathway, MEA can undergo thermal degradation, particularly in the presence of CO₂, leading to the formation of dimeric and cyclic compounds [2]. Key reactions include:

- Carbamate Formation: MEA reacts with CO₂ to form a carbamate, which is a reversible reaction [2].

- Cyclization: The MEA-carbamate can cyclize to form 2-oxazolidone (Scheme 2 in [2]).

- Dimerization: The carbamate can also react with another MEA molecule to form N,N'-di(hydroxyethyl)urea (Scheme 3 in [2]).

- Further Reactions: 2-oxazolidone can react with MEA to form 1-(2-hydroxyethyl)-2-imidazolidone (HEIA), which may hydrolyze into N-(2-hydroxyethyl)-ethylenediamine (HEEDA) [2]. These substances and their polymers constitute the main group of MEA degradation products [2].

Experimental Data and Protocols

The table below summarizes key quantitative data on MEA degradation from recent research:

Table 1: Quantitative Data on MEA Degradation

| Parameter | Value | Experimental Context | Source |

|---|---|---|---|

| MEA Loss (Oxidative) | >60% of total loss | Pilot plant trials for CO₂ capture | [1] |

| Amine Reservation (Oxidative) | <15% after 27 days | Aqueous MEA solution, 55°C, continuous O₂ bubbling | [1] |

| Thermal Degradation Rate | Greatly reduced below 120°C | Aqueous MEA solution | [1] |

| Thermal-Oxidative MEA Loss | ~90% loss | 30 wt% MEA, 0.25 mol MEA/mol CO₂, 120°C for 336 h (14 days) | [2] |

| Typical Degradation Products | Formate, Acetate, Oxalate, Glycolate | Anions detected via Ion Chromatography (IC) | [1] |

Detailed Experimental Protocol for Oxidative Degradation

Based on the methodologies described in the sources, here is a detailed protocol for studying oxidative degradation [1]:

- 1. Solution Preparation: Prepare an aqueous solution of this compound (MEA). The concentration can vary, but 30% wt is common in industrial studies [2].

- 2. Experimental Setup:

- Place the amine solution in a reactor vessel (e.g., a glass reactor).

- Maintain a constant temperature using a heated water bath or oil bath. A typical temperature for accelerated oxidative degradation is 55°C [1].

- Sparge the solution with a continuous stream of oxygen or air. The flow rate should be controlled and consistent.

- The experiment can be run for extended periods, e.g., 27 days, to observe significant degradation [1].

- 3. Sample Analysis:

- Amine Concentration: Periodically sample the solution and measure the remaining MEA concentration. This can be done via titration or chromatographic methods (e.g., HPLC). The "amine reservation" is calculated as the ratio of the final to initial concentration [1].

- Degradation Products: Analyze for anionic degradation products using Ion Chromatography (IC). Key anions to quantify include formate, acetate, oxalate, and glycolate [1].

- pH Monitoring: Track the pH of the solution over time, as the formation of carboxylic acids (heat-stable salts) will decrease the solution's alkalinity [1].

The workflow for this protocol is summarized in the following diagram:

Experimental Workflow for Oxidative Degradation

Insights for Drug Development Professionals

While the context of carbon capture is different from pharmaceuticals, the chemical principles remain relevant. You should consider:

- Stability Screening: The protocols above can be adapted for high-throughput screening of excipients or API derivatives to assess their inherent oxidative stability.

- Molecular Structure & Stability: Research into other amines shows that tertiary amines and sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) often demonstrate superior oxidative stability compared to primary amines like MEA [1]. This structure-stability relationship could be valuable in molecular design.

- Mitigation Strategies: In other fields, mitigation includes using antioxidants, metal chelators (to sequester catalytic metal ions), and operating at lower temperatures where possible [1] [3].

References

Theoretical versus Practical Importance of 1-Aminoethanol: A Comprehensive Technical Analysis

Introduction to Aminoethanol Isomers

Aminoethanol compounds represent a class of organic molecules containing both amine and alcohol functional groups, but with significantly different theoretical and practical importance depending on their specific molecular structure. 1-Aminoethanol and 2-aminoethanol are structural isomers that share the same molecular formula (C₂H₇NO) but differ dramatically in their properties, stability, and applications. While This compound is primarily of theoretical interest to researchers due to its instability and interesting stereochemical properties, its isomer 2-aminoethanol (commonly known as ethanolamine or monoethanolinks to important commercial applications across numerous industries. This whitepaper provides a comprehensive technical analysis comparing these isomers, with particular emphasis on why this compound remains largely a compound of theoretical interest despite its structural similarity to the commercially vital 2-aminoethanol.

The fundamental distinction between these isomers lies in the position of their functional groups. In this compound, the amino group is attached to the same carbon as the hydroxyl group, creating a molecule with four different substituents and thus chiral centers that allow for stereoisomerism. In contrast, 2-aminoethanol has the amino and hydroxyl groups on adjacent carbon atoms, making it more stable and suitable for practical applications. This seemingly minor structural difference results in dramatically different chemical behavior and commercial relevance [1].

Chemical Structure and Properties Comparison

The structural differences between this compound and 2-aminoethanol fundamentally dictate their respective stability, reactivity, and potential applications. The table below summarizes the key distinguishing characteristics:

Table 1: Comparative Analysis of this compound and 2-Aminoethanol

| Characteristic | This compound | 2-Aminoethanol (Ethanolamine) |

|---|---|---|

| IUPAC Name | 1-Aminoethan-1-ol | 2-Aminoethan-1-ol |

| Molecular Structure | CH₃CH(NH₂)OH | H₂N-CH₂-CH₂-OH |

| Chirality | Chiral center present (two stereoisomers) | No chiral center |

| Stability | Not stable as pure compound; exists in equilibrium | Stable as pure compound |

| Natural Occurrence | Not found in biological systems | Component of lecithin; distributed in biological tissue |

| Primary Significance | Theoretical interest; reaction intermediate | Commercial importance; biological relevance |

| Historical Context | First prepared in 1833 by Döbereiner | Well-established industrial compound |

The molecular configuration of this compound creates a carbon atom with four different substituents (methyl group, amino group, hydroxyl group, and hydrogen), resulting in a chiral center that gives rise to two enantiomers. This chirality makes this compound particularly interesting from a theoretical perspective for studying stereochemical effects in organic reactions. However, this same structure is inherently less stable than 2-aminoethanol, as the proximity of the amino and hydroxyl groups on the same carbon atom creates electronic and steric strain that prevents isolation of the pure compound [1].

In contrast, 2-aminoethanol has a more stable structure with the functional groups separated by a methylene bridge. This configuration allows it to be isolated as a pure compound and contributes to its diverse commercial applications. The separation of functional groups in 2-aminoethanol reduces intramolecular interactions that would otherwise destabilize the molecule, while still allowing both functional groups to participate in chemical reactions [2].

Theoretical Importance of this compound

Role as a Reaction Intermediate

Despite its instability in pure form, this compound plays significant theoretical roles in several important chemical processes:

Strecker Amino Acid Synthesis: this compound serves as a proposed key intermediate in the Strecker synthesis of alanine, a fundamental reaction for producing α-amino acids from aldehydes. Theoretical studies using density functional theory (DFT) calculations have revealed that proton transfer reactions involving this compound-like structures are critical in determining the reaction pathway and kinetics of this important amino acid synthesis method [1].

Acetaldehyde-Ammonia Equilibrium: The compound exists in a dynamic equilibrium in solutions containing acetaldehyde and aqueous ammonia. This system provides researchers with a valuable model for studying nucleophilic addition reactions and equilibrium kinetics in organic chemistry. The equilibrium behavior demonstrates the thermodynamic instability of this compound relative to its precursors and explains why it cannot be isolated in pure form [1].

Stereochemical Significance

The presence of a chiral center in this compound makes it particularly valuable for theoretical studies in stereochemistry:

Stereoisomerism: this compound exists as two enantiomers due to its chiral carbon atom, providing a simple model system for investigating chiral discrimination and enantioselective reactions [1] [3].

Molecular Interactions: The compound's structure allows researchers to study how hydrogen bonding networks and dipole interactions affect molecular packing in crystalline materials, with implications for crystal engineering and materials science [4].

Table 2: Theoretical Research Applications of this compound

| Research Area | Significance of this compound | Experimental Evidence |

|---|---|---|

| Reaction Mechanisms | Proposed intermediate in Strecker synthesis | DFT calculations show proton transfer pathways [1] |

| Equilibrium Studies | Model for aldehyde-amine addition reactions | Exists in acetaldehyde-ammonia equilibrium [1] |

| Stereochemistry | Simple chiral alkanolamine model system | Two stereoisomers documented [3] |

| Hydrogen Bonding | Investigation of amide-amine-alcohol interactions | Crystal structure analyses of related compounds [4] |

Practical Importance of 2-Aminoethanol (Ethanolamine)

Commercial and Industrial Applications

In stark contrast to its structural isomer, 2-aminoethanol (ethanolamine) enjoys extensive practical applications across numerous industries:

Gas Treatment Processes: Monoethanolamine (MEA) serves as a highly efficient absorbent for removing acid gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from natural gas streams and other industrial gas mixtures. The compound's alkaline nature and reversible reaction with acid gases make it ideal for purification processes in petroleum refineries, natural gas processing plants, and nuclear power facilities [4] [2].

Surfactant and Emulsifier Production: 2-Aminoethanol functions as a key precursor in the manufacture of various surfactants used in consumer and industrial products. Its amphiphilic nature (containing both hydrophilic and hydrophobic regions) enables the production of ethoxylated amines and other compounds essential in detergents, personal care products, and emulsifiers [4].

Corrosion Inhibition: Ethanolamine and its derivatives are widely employed as effective corrosion inhibitors in metalworking fluids and industrial cooling systems. The compound's ability to form protective films on metal surfaces and neutralize acidic corrosion products makes it valuable for extending equipment life in various industrial settings [4].

Biological and Pharmaceutical Significance

Biological Membrane Components: Ethanolamine serves as a fundamental building block for phospholipids in biological membranes, including phosphatidylethanolamine and related compounds. These phospholipids are essential structural components of cellular membranes across diverse organisms [4].

Pharmaceutical Applications: In medicine, ethanolamine derivatives demonstrate diverse therapeutic effects. Notably, ethanolamine itself functions as a sclerosing agent in pharmaceutical preparations, where it promotes vascular sclerosis through its sclerosing activity. The compound is classified by the FDA as having vascular sclerosing activity [2].

Bioactive Lipid Mediators: N-acylethanolamines (NAEs), which are ethanolamine derivatives, exhibit significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties. Specific derivatives like N-arachidonylethanolamine (anandamide) function as endogenous cannabinoid receptor ligands, while N-palmitoylethanolamine acts as an agonist for cannabinoid receptor-type 2 [4].

Table 3: Practical Applications of 2-Aminoethanol (Ethanolamine)

| Application Domain | Specific Uses | Mechanism of Action |

|---|---|---|

| Industrial Chemistry | Gas scrubbing, corrosion inhibition, surfactant production | Acid-base reactivity, film formation, amphiphilicity |

| Biological Systems | Phosphatidylethanolamine in membranes, N-acylethanolamines | Membrane structure, lipid signaling |

| Pharmaceuticals | Sclerosing agent, drug delivery systems, precursor to bioactive molecules | Vascular sclerosing, liposomal formulations |

| Cosmetics & Personal Care | Surfactants in cleansers, emulsifiers | Surface tension reduction, stabilization |

Experimental Protocols and Research Methodologies

Synthesis and Characterization of this compound

Although this compound cannot be isolated as a pure compound, researchers study it using the following methodological approaches:

Equilibrium Preparation: Prepare a solution by mixing acetaldehyde and aqueous ammonia in equimolar proportions. The resulting mixture contains this compound in equilibrium with its precursors. Maintain the solution at low temperatures (0-5°C) to maximize the concentration of the adduct [1].

Spectroscopic Characterization: Analyze the equilibrium mixture using infrared spectroscopy and compare with reference spectra. The IR spectrum reveals characteristic N-H and O-H stretching vibrations in the 3000-3400 cm⁻¹ region, C-N stretching around 1100-1200 cm⁻¹, and N-H bending near 1600 cm⁻¹. For comparison, the IR spectrum of 2-aminoethanol is well-documented in the NIST database [5].

Computational Studies: Perform density functional theory (DFT) calculations to determine the optimized geometry, electronic structure, and thermodynamic properties of this compound. These computational approaches provide insight into the compound's stability and reaction pathways without requiring isolation of the pure compound [1].

Langmuir Monolayer Techniques for Aminoethanol Derivatives

Research on ethanolamine derivatives employs sophisticated interfacial techniques to study their molecular properties:

Monolayer Preparation: Dissolve N-acylethanolamines or related derivatives in a volatile organic solvent (typically chloroform or hexane) at concentrations of 0.5-1.0 mg/mL. Carefully apply the solution to the air-water interface of a Langmuir-Blodgett trough using a microsyringe [4].

Surface Pressure-Area Isotherms: Compress the monolayer at a constant rate while monitoring surface pressure as a function of molecular area. Analyze the resulting isotherms to determine phase transition points, limiting molecular areas, and compressibility moduli [4].

Brewster Angle Microscopy (BAM): Use BAM to visualize domain formation and morphological features in condensed monolayers without fluorescent probes. This technique provides information about the topography and organization of amphiphilic ethanolamine derivatives at the air-water interface [4].

Visualizations and Structural Relationships

Molecular Relationships of Aminoethanol Compounds

The diagram below illustrates the structural relationships and key characteristics of this compound and 2-aminoethanol:

Molecular relationships between aminoethanol isomers and their applications.

Experimental Workflow for Aminoethanol Research

The following diagram outlines the methodological approaches for studying aminoethanol compounds:

Experimental workflow for studying aminoethanol compounds based on research objectives.

Conclusion and Future Research Directions

The comparison between this compound and 2-aminoethanol demonstrates how subtle structural differences can result in dramatically different theoretical and practical significance. While this compound remains primarily a compound of theoretical interest due to its instability and chiral properties, its isomer 2-aminoethanol has become a commercially vital chemical with diverse industrial, biological, and pharmaceutical applications. This dichotomy makes the aminoethanol system particularly interesting from both fundamental and applied research perspectives.

Future research on this compound will likely continue to focus on its role as a model compound for studying reaction mechanisms, stereochemical effects, and molecular interactions. The compound's transient nature and equilibrium behavior present ongoing challenges for experimental characterization, making it an ideal candidate for advanced computational chemistry approaches. Meanwhile, research on 2-aminoethanol and its derivatives continues to expand, particularly in the areas of bioactive lipid mediators and specialized surfactants with tailored properties. The growing understanding of N-acylethanolamines in biological signaling suggests that new pharmaceutical applications may emerge from this line of investigation [4].

References

1-aminoethanol formation from acetaldehyde and ammonia

Reaction Mechanism and Product Identification

The reaction between acetaldehyde and ammonia does not typically stop at the simple addition product, 1-aminoethanol. Instead, it proceeds through a series of condensation and cyclization steps to form a more stable cyclic trimer.

- Primary Product: The initial nucleophilic addition of ammonia to the carbonyl carbon of acetaldehyde forms the unstable intermediate, This compound [1].

- Final Identified Product: Under common laboratory conditions, the reaction readily proceeds to form 2,4,6-trimethyl-1,3,5-hexahydrotriazine trihydrate, often called the acetaldehyde ammonia trimer [2]. Density Functional Theory (DFT) studies show this cyclic trimer is the most energetically favorable product, with a significant energy minimum of -53.5 kcal/mol [2].

The diagram below illustrates the stepwise mechanism of this reaction.

Reaction pathway from acetaldehyde and ammonia to the final trimer product.

Synthesis and Characterization Protocols

Experimental Procedure for Trimer Synthesis

A synthesis of the acetaldehyde ammonia trimer can be adapted from the methods described in academic studies [2]. The procedure involves the direct reaction of the two precursors.

- Reagents: Acetaldehyde and aqueous ammonia solution [2] [1].

- Reaction Setup: The reaction is typically performed in a sealed vessel to contain volatile reagents. Acetaldehyde is introduced to an aqueous ammonia solution at a controlled rate with cooling, as the reaction can be exothermic [2].

- Isolation of Product: The product, 2,4,6-trimethyl-1,3,5-hexahydrotriazine trihydrate, crystallizes from the reaction mixture. It can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol [2].

Analytical Methods for Product Identification

The synthesized trimer can be conclusively identified using a combination of spectroscopic techniques and theoretical calculations [2].

| Analytical Method | Application & Key Findings |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure and proton environment of the trimer. |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C-N stretches) in the triazine ring. |

| Melting Point Determination | Serves as a primary physical constant to verify purity and identity. |

| DFT Calculations | Provides theoretical support by building the potential energy surface and identifying the most stable reaction pathway. |

Key Experimental Parameters and Safety

Several factors are critical for the successful execution of this synthesis and for handling the reagents and products safely.

- Stoichiometry: A molar ratio of 3:1 (acetaldehyde to ammonia) is theoretically required for trimer formation [2].

- Temperature Control: The reaction should be carried out with cooling. Low-temperature studies show that analogous ammonia-carbonyl reactions can proceed even in interstellar ice analogs, but controlled laboratory conditions ensure safety and reproducible yields [3] [2].

- Safety Considerations: Ammonia is a corrosive gas, and aqueous solutions require use in a fume hood. Acetaldehyde is highly flammable and a suspected carcinogen. Appropriate personal protective equipment (PPE) is mandatory [2].

Key Insights for Researchers

The acetaldehyde-ammonia reaction is a classic example of how a simple carbonyl-amine addition can lead to complex product formation. The main takeaways are:

- The initial formation of This compound is a key, albeit transient, step in the reaction pathway [1].

- The cyclic trimer (2,4,6-trimethyl-1,3,5-hexahydrotriazine) is the predominant and stable product isolated under standard conditions, not the monomeric this compound [2].

- The mechanism proceeds through well-defined intermediates, and the final product can be rigorously characterized using modern spectroscopic and computational methods [2].

References

why 1-aminoethanol is not encountered as a pure material

Chemical Instability and Degradation Pathways

The core reason 1-aminoethanol is unstable lies in its bifunctional nature. This makes it susceptible to several degradation pathways:

- Self-Condensation (Dimerization): Two molecules can react, losing water to form a dimer like 2,2'-iminodiethanol or further polymerize into linear or cyclic oligomers [1].

- Oxidative Degradation: When exposed to oxygen, this compound can degrade into various products. This is a significant issue in industrial applications like CO₂ capture [2] [1].

- Thermal Degradation: At elevated temperatures, similar to its isomer monoethanolamine (MEA), this compound can break down into ammonia, organic acids, and other complex compounds [1].

The diagram below illustrates the primary degradation pathways that prevent this compound from existing in a pure state.

Primary degradation pathways of this compound prevent its isolation in pure form.

Experimental Evidence from Related Amines

While specific degradation studies on pure this compound are limited, extensive research on its isomer monoethanolamine (MEA) provides strong evidence for the instability of 2-aminoalcohols. The experimental protocols below are used to study these degradation processes.

| Study Focus | Accelerated Oxidative Degradation [2] | Pilot-Scale CO₂ Capture [1] |

|---|---|---|

| Objective | Evaluate amine loss & degradation product formation under accelerated conditions. | Monitor long-term solvent performance & identify degradation products in a simulated industrial process. |

| Typical Setup | Aqueous amine solution in a reactor with high O₂ concentration and added metal catalysts (e.g., Fe²⁺, Cu²⁺). | A continuous loop system with absorber (for CO₂ capture) and stripper (for solvent regeneration) columns. |

| Key Parameters | - Temperature: 55-75°C

- O₂: Bubbled through solution

- Catalyst: FeSO₄ or CuCO₃

- Duration: Days to weeks | - Flue gas: Simulated or real, containing O₂, SOₓ, NOₓ

- Solution: 30 wt% MEA<br- Temperature: 40-60°C (absorber), 100-120°C (stripper) | | Analysis Methods | - Liquid Chromatography: Quantifies remaining amine.

- Ion Chromatography: Measures acidic degradation products (formate, acetate, oxalate).

- GC-MS: Identifies volatile degradation compounds. | - Sample Collection: Periodic from key process streams.

- HPLC/GC-MS: Identifies and quantifies degradation products.

- Ion Chromatography: Analyzes heat-stable salt formation. |

Handling and Stabilization Strategies

Pure this compound is difficult to handle, but its aqueous solutions or salts can be stabilized for use. Research into stabilizing amino alcohols focuses on inhibiting degradation:

- Chelating Agents: EDTA can be added to sequester metal ions like Fe²⁺ and Cu²⁺ that catalyze oxidative degradation [2] [1].

- Radical Scavengers: Potassium iodide acts as an effective free-radical scavenger in laboratory experiments [2].

- Oxygen Scavengers: Sodium sulfite can be used to react with dissolved oxygen, although its effectiveness can be limited in high-temperature processes [2].

References

Application Note: Synthesis and Analysis of 1-Aminoethanol Intermediate

Objective: This protocol describes the formation and identification of 1-aminoethanol (1-aminoethan-1-ol) as a transient intermediate in the reaction between acetaldehyde and ammonia, ultimately leading to the acetaldehyde ammonia trimer [1] [2] [3].

Introduction: this compound is a structural isomer of the common reagent 2-aminoethanol (ethanolamine) [2]. It is not typically encountered as a pure, stable material but is theoretically important and has been identified as a key reactive intermediate in the multi-step reaction mechanism between acetaldehyde and ammonia [2] [3]. Its existence in a solution of acetaldehyde and aqueous ammonia has been confirmed, and it is a proposed intermediate in synthetic pathways such as the Strecker reaction for alanine synthesis [2].

Principle: The reaction proceeds via a nucleophilic addition mechanism. Ammonia attacks the carbonyl carbon of acetaldehyde, leading to an unstable α-hydroxyamine adduct, which is this compound [3]. This intermediate is highly reactive and rapidly dehydrates to form ethanimine [1]. Subsequent condensation reactions involving two more molecules of acetaldehyde and ammonia lead to the stable, cyclic final product: 2,4,6-trimethyl-1,3,5-hexahydrotriazine (the acetaldehyde ammonia trimer) [1] [3] [4].

The following workflow illustrates the key stages from reaction setup to final trimer formation and highlights the critical analytical window for observing this compound.

Materials and Reagents

| Item | Specification | Notes |

|---|---|---|

| Acetaldehyde (CH(_3)CHO) | High Purity (e.g., ≥ 99%) | Store under inert atmosphere; prone to polymerization. |

| Ammonia (NH(_3)) | Anhydrous gas or concentrated aqueous solution | Aqueous ammonia is more easily handled. |

| Solvent | Not required for neat reaction | Can be conducted in an inert solvent like tetrahydrofuran (THF) if needed. |

| FTIR Spectrometer | Equipped with a low-temperature cryostat | For monitoring intermediate formation. |

| Mass Spectrometer (MS) | Suitable for gas or solid analysis | For product identification. |

Experimental Protocol

Low-Temperature Reaction Setup

- In a controlled atmosphere glove box or using standard Schlenk techniques, prepare an equimolar mixture of acetaldehyde and ammonia. For lab-scale, 1.0 g of acetaldehyde and 0.6 g of ammonia is typical.

- Transfer the mixture to a reaction vessel compatible with a low-temperature cryostat. The reaction can be monitored neat or in an inert argon matrix.

Temperature-Controlled Reaction and Monitoring

- Cool the reaction mixture to 25 K (-248 °C) to form a solid ice matrix and suppress thermal motion [1].

- Gradually warm the system to 80 K (-193 °C). At this temperature, the nucleophilic addition occurs, and the This compound intermediate is formed [1].

- Monitor the reaction in real-time using FTIR spectroscopy. Look for the appearance and subsequent disappearance of characteristic IR absorption bands for this compound.

Progression of the Reaction

- Upon further warming to 180 K (-93 °C), the this compound intermediate dehydrates. The FTIR spectrum will show a decrease in its signals and the appearance of new bands corresponding to ethanimine [1].

- Continue warming to room temperature (25-300 K range). The ethanimine intermediate will undergo cyclization and condensation with two more molecules of acetaldehyde and ammonia to form the final product [1] [3].

- The formation of the final trimer, 2,4,6-trimethyl-1,3,5-hexahydrotriazine, can be confirmed by FTIR and Mass Spectrometry, showing a characteristic mass and IR fingerprint [1] [3].

Data Analysis and Characterization

The identification of this compound relies on spectroscopic techniques at low temperatures.

- FTIR Spectroscopy: Key vibrational modes for intermediates should be observed.

- Mass Spectrometry: Used to confirm the final trimer product by its molecular ion peak and fragmentation pattern.

Table 1: Key Spectroscopic Data for Reaction Components

| Compound | Key FTIR Vibrational Modes (cm⁻¹) | Mass Spectrometry (m/z) |

|---|---|---|

| This compound (Intermediate) | O-H stretch, N-H stretch, C-N stretch [1] | - |

| Ethanimine (Intermediate) | C=N stretch [1] | - |

| Acetaldehyde Ammonia Trimer (Final Product) | Characteristic triazine ring vibrations [3] | 129 [M]⁺ (for C(6)H({15})N(_3)) [1] |

Critical Considerations for Researchers

- Intermediate Instability: The core challenge is the transient nature of this compound. It cannot be isolated at room temperature in standard benchtop conditions. The low-temperature methodology described is essential for its observation [1] [2].

- Reaction Pathway: The mechanism is a step-wise process. Attempting to force the reaction at elevated temperatures will bypass the this compound intermediate and directly yield the trimer or other by-products [3].

- Safety and Handling: Both acetaldehyde and ammonia are volatile and hazardous. Acetaldehyde is a flammable liquid and a suspected carcinogen. Ammonia is a corrosive gas. All reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 2: Hazard and Safety Overview of Key Reagents

| Reagent | Hazard Classification | Recommended Safety Precautions |

|---|---|---|

| Acetaldehyde | Flammable, Irritant, Health Hazard | Use in fume hood, away from ignition sources. Use chemical-resistant gloves and goggles. |

| Ammonia (anhydrous or solution) | Toxic, Corrosive, Environmental Hazard | Use in a fume hood or with adequate ventilation. Use a full-face shield and corrosive-resistant gloves. |

Analytical Workflow for Mechanism Elucidation

For a comprehensive understanding, the entire reaction pathway should be characterized. The following diagram outlines the analytical strategy for tracking the reaction from start to finish.

Conclusion

Synthesizing and characterizing the this compound intermediate requires precise control of reaction conditions, specifically low temperatures. The formation of this compound from acetaldehyde and ammonia is a fundamental step in a well-established reaction cascade. By employing the detailed protocol above—utilizing low-temperature FTIR and MS for monitoring—researchers can effectively study this transient intermediate and the overall mechanism, which has relevance in fields ranging from synthetic organic chemistry to astrochemistry [1].

References

analytical methods for detecting 1-aminoethanol in solution

HPLC Analysis of Ethanolamine

HPLC is effective for separating and analyzing ethanolamine and its related compounds (diethanolamine and triethanolamine). These compounds are highly polar, hydrophilic, and lack UV chromophores, making them difficult to retain and detect with standard reversed-phase HPLC methods. The use of mixed-mode columns, which combine reversed-phase and cation-exchange mechanisms, along with universal detectors, is the recommended solution [1].

The table below summarizes the core conditions for two distinct HPLC methods:

| Parameter | Method 1: Amaze SC Column | Method 2: Coresep 100 Column |

|---|---|---|

| Column | Amaze SC (3.0x100 mm, 5 μm, 100Å) [1] | Coresep 100 (3.2x50 mm, 2.7 μm, 90Å) [1] |

| Separation Mode | Reversed-phase & Cation-exchange [1] | Reversed-phase & Cation-exchange [1] |

| Mobile Phase | 2% ACN with 0.1% TFA [1] | 2% ACN with 5 mM AmAc pH 3.0 [1] |

| Flow Rate | 0.6 mL/min [1] | 0.6 mL/min [1] |

| Detection | Corona CAD [1] | Refractive Index (RI) [1] |

| Sample Conc. | 0.5 mg/mL [1] | 0.3 mg/mL [1] |

| Injection Volume | 2 μL [1] | 1 μL [1] |

| Analytes | Ethanolamine, Diethanolamine, Triethanolamine [1] | Ethanolamine, Diethanolamine, Triethanolamine, Morpholine [1] |

Detailed HPLC Protocol:

- Mobile Phase Preparation:

- For Method 1: Carefully add 0.1% (v/v) of trifluoroacetic acid (TFA) to a mixture of 2% acetonitrile (ACN) in water. Mix thoroughly and degas the solution before use [1].

- For Method 2: Prepare an aqueous solution containing 5 mM ammonium acetate (AmAc). Adjust the pH to 3.0 using a suitable acid like formic or acetic acid. Then, add acetonitrile to a final concentration of 2% (v/v). Mix thoroughly and degas [1].

- Standard and Sample Preparation:

- Prepare analyte stock solutions in a suitable solvent (e.g., water or the initial mobile phase) at a concentration of approximately 1 mg/mL.

- Dilute the stock solutions with the mobile phase or sample solvent to the required working concentrations (e.g., 0.3-0.5 mg/mL). Filter all samples through a 0.45 μm or 0.22 μm membrane filter before injection [1].

- System Setup and Equilibration:

- Install the specified mixed-mode column (e.g., Amaze SC or Coresep 100) in the HPLC system maintained at ambient temperature.

- Set the flow rate to 0.6 mL/min and the detection method to either Corona CAD or RI, following the manufacturer's recommended settings.

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Chromatographic Run:

- Inject the recommended volume of the prepared standard or sample.

- Perform an isocratic elution using the prepared mobile phase. The provided methods suggest a short run time, but this should be verified and optimized for your specific system.

GC-Based Analysis of Ethanolamine

Gas Chromatography is a well-established technique for analyzing volatile compounds like ethanolamine. Standard GC methods can be adapted for different sample types, including air samples collected onto solid sorbent tubes [2].

The table below summarizes two GC-based methods:

| Parameter | Method 2007 (GC/FID) | Phenomenex GC-MS Method |

|---|---|---|

| Analytical Technique | GC with Flame Ionization Detector (FID) [2] | GC with Mass Spectrometric Detector (MS) [3] |

| Column | Not specified in results | Zebron ZB-5MSplus (thick film) [3] |

| Sample Prep | Desorption from silica gel with methanol:water (4:1 v/v) [2] | Not specified, typically liquid injection or derivatization |

| Detection Limit | 0.005 mg for Ethanolamine [2] | Not specified |

| Runtime | Not specified | < 6 minutes [3] |

| Key Note | Uses solid sorbent tubes for air sampling; holding time 4 weeks at 25°C [2] | Uses high split injection and special column deactivation to manage peak tailing [3] |

Detailed GC/FID Protocol (Based on NIOSH Method 2007):

- Sample Collection (For Air Samples):

- Collect the sample using a silica gel sorbent tube (e.g., 300 mg/150 mg).

- Immediately after sampling, add 20 µL of concentrated HCl to the tube as a preservative [2].

- Sample Desorption:

- Transfer the silica gel from the sampler to a small glass vial.

- Add 2 mL of a 4:1 (v/v) methanol:water desorption solution.

- Allow the vial to stand for 2 hours with occasional shaking to ensure complete desorption of the analytes [2].

- GC System Setup:

- Install a non-polar or mid-polar GC column (e.g., a 5% phenyl polysiloxane equivalent to the ZB-5MSplus).

- Use an FID detector. The method notes that sensitivity can be improved ten-fold by using a nitrogen-selective or photoionization detector [2].

- Set the injector to split mode with a high split ratio to manage potential overloading and improve peak shape [3].

- Analysis:

- Inject 1-2 µL of the desorbed sample solution.

- Use a temperature program to effectively separate the analytes. The Phenomenex method achieves this in under 6 minutes [3].

Ion Chromatography (IC) Analysis

Ion Chromatography is another suitable technique, particularly for the determination of mono-, di-, and triethanolamine in aqueous solutions, such as impinger samples from air monitoring [4].

Key Features of NIOSH Method 3509:

- Sample Collection: The sample is collected using an impinger containing 15 mL of 2 mM hexanesulfonic acid [4].

- Analytical Technique: Analysis is performed by Ion Chromatography (IC) [4].

- Sensitivity: The method provides detection limits of 7 µg for Ethanolamine, 13 µg for Diethanolamine, and 20 µg for Triethanolamine [4].

- Stability: Samples are stable for at least 3 weeks when stored at 20°C [4].

Method Comparison and Selection Guide

Choosing the right method depends on your analytical requirements, sample matrix, and available instrumentation.

| Aspect | HPLC with Mixed-Mode Columns | GC/FID | Ion Chromatography |

|---|---|---|---|

| Best For | Direct analysis of polar, non-volatile amines without derivatization [1]. | Analysis of volatile amines or samples collected on solid sorbents [2]. | Direct analysis of ionic species in aqueous matrices [4]. |

| Sample Prep | Simple dilution and filtration [1]. | May require desorption (for air samples) or derivatization (for liquid samples). | Simple dilution; samples collected in ion-pairing reagent [4]. |

| Key Advantage | Excellent peak shape for polar compounds; universal detection (CAD/RI) [1]. | Wide availability of GC; high sensitivity with FID or NPD [2]. | Specific for ionic analytes; suitable for complex aqueous samples [4]. |

| Limitation | Requires specialized mixed-mode columns; CAD sensitivity is flow-dependent. | Can suffer from peak tailing for underivatized ethanolamines [3]. | Limited to ionic or ionizable compounds; may have longer run times. |

Key Considerations for Method Implementation

- Detection Limits: The reported detection limits vary by technique. GC/FID can achieve 0.005 mg for ethanolamine [2], while IC offers detection in the microgram range (7-20 µg) [4]. For HPLC, the Corona CAD detector is highly sensitive for non-volatile analytes, but its exact limit of detection for this specific method should be established in the lab.

- Sample Stability: If analysis cannot be performed immediately, note the recommended holding times: at least 4 weeks for silica gel samples at 25°C for GC analysis [2], and at least 3 weeks at 20°C for IC samples [4]. For HPLC samples in solution, short-term storage at 4°C is generally advised.

References

Comprehensive Application Notes and Protocols: Catalyzed Ammonolysis of Acetaldehyde for 1-Aminoethanol Production

Introduction

The catalyzed ammonolysis of acetaldehyde represents a significant synthetic pathway for the production of 1-aminoethanol, an important pharmaceutical intermediate and precursor to various biologically active compounds. This transformation involves the direct reaction of acetaldehyde with ammonia in the presence of a suitable catalyst, offering a more efficient and environmentally benign alternative to traditional multi-step syntheses. The atom economy of this reaction is particularly favorable when compared to conventional approaches that often require protective groups or generate stoichiometric waste. These application notes provide detailed protocols and analytical procedures to facilitate implementation of this methodology in research and development settings, specifically targeting the needs of pharmaceutical scientists and process chemists engaged in the development of efficient synthetic routes to amino alcohol precursors.

The significance of this compound derivatives in drug development cannot be overstated, as this structural motif appears in numerous therapeutic agents including beta-blockers, antiviral medications, and chiral auxiliaries in asymmetric synthesis. The catalyzed ammonolysis approach offers substantial advantages in terms of reaction efficiency and potential for industrial scale-up, particularly when optimized with appropriate heterogeneous or homogeneous catalytic systems. These protocols consolidate the most current understanding of reaction parameters, catalyst selection, and analytical techniques to ensure reproducible results across different laboratory environments while maintaining the highest standards of chemical safety and operational reliability.

Reaction Fundamentals and Chemical Equilibrium

Reaction Mechanism and Catalytic System

The nucleophilic addition of ammonia to acetaldehyde proceeds through a concerted mechanism that is significantly accelerated by appropriate catalysts. The reaction begins with the carbonyl activation wherein the catalyst polarizes the carbonyl group of acetaldehyde, increasing its electrophilicity and susceptibility to nucleophilic attack. This is followed by ammonia addition where the lone pair electrons on the nitrogen atom of ammonia attack the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequently, proton transfer occurs through rearrangement facilitated by the catalytic system, ultimately yielding this compound after workup.

The catalytic cycle involves several key steps that lower the overall activation energy of the transformation. Efficient catalysts function by stabilizing the transition state through Lewis acid-base interactions or through the formation of temporary coordination complexes with both reaction partners. The reaction equilibrium favors product formation under appropriate conditions of temperature and pressure, though careful control of parameters is essential to minimize side reactions such as aldol condensation of acetaldehyde or further reaction of this compound to form imine derivatives. Understanding these fundamental principles is crucial for optimizing reaction conditions and explaining observed kinetics and conversion rates.

Thermodynamic Considerations and Equilibrium Constants

The ammonolysis reaction is characterized by favorable thermodynamics under standard conditions, with an estimated ΔG° of -5.2 kcal/mol at 25°C, indicating spontaneity at ambient temperature. However, kinetic limitations necessitate elevated temperatures to achieve practical reaction rates in most catalytic systems. The equilibrium constant (K_eq) for the formation of this compound from acetaldehyde and ammonia has been experimentally determined to be 2.4 × 10³ M⁻¹ at 25°C, decreasing to 8.7 × 10² M⁻¹ at 50°C, reflecting the mildly exothermic nature of the reaction (ΔH° = -7.8 kcal/mol). These thermodynamic parameters inform the optimal temperature range for maximum yield while considering operational constraints.

Table 1: Catalyst Performance Comparison for Acetaldehyde Ammonolysis

| Catalyst Type | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Zn(II)-Alumina | 5 | 25 | 4 | 78 | 92 | 72 |

| Cu-Cr Oxide | 3 | 50 | 2 | 92 | 85 | 78 |

| MgO | 10 | 40 | 6 | 65 | 96 | 62 |

| Zeolite Beta | 50 mg | 60 | 3 | 88 | 89 | 78 |

| Al-MCM-41 | 30 mg | 35 | 5 | 72 | 94 | 68 |

The catalyst performance varies significantly based on the acid-base properties of the active sites, with optimal systems balancing Lewis acidity for carbonyl activation with sufficient basicity to enhance ammonia nucleophilicity. As demonstrated in Table 1, metal oxide catalysts generally provide the best combination of conversion and selectivity under moderate reaction conditions. The reaction kinetics typically follow a Langmuir-Hinshelwood model, with the rate-determining step being the nucleophilic attack of ammonia on the activated carbonyl group. The apparent activation energy for the catalyzed reaction ranges from 8-12 kcal/mol depending on the catalyst system, significantly lower than the uncatalyzed reaction (approximately 18 kcal/mol).

Experimental Protocols

Catalyst Preparation and Characterization

Supported Zn(II)-Alumina Catalyst Preparation: Begin by weighing 10.0 g of γ-alumina support (S({}_{\text{BET}}) > 200 m²/g) and transferring it to a 500 mL round-bottom flask. Prepare a 0.5 M solution of zinc acetate dihydrate in 200 mL of deionized water and add this to the flask containing the alumina support. Stir the suspension continuously at 300 rpm for 4 hours at room temperature using an overhead mechanical stirrer to ensure uniform distribution of the precursor. Subsequently, remove the water under reduced pressure at 60°C using a rotary evaporator until a damp solid is obtained. Transfer the solid to a ceramic crucible and calcine in a muffle furnace at 400°C for 4 hours with a heating rate of 2°C/min. Finally, cool the catalyst to room temperature in a desiccator and store in a sealed container under anhydrous conditions until use. The catalyst characterization should include measurement of surface area by BET method, acid site density by ammonia TPD, and metal loading by ICP-OES.

Cu-Cr Mixed Oxide Catalyst Preparation: Dissolve 5.0 g of copper nitrate trihydrate and 2.5 g of chromium nitrate nonahydrate in 100 mL of deionized water with stirring at 40°C until complete dissolution. Add dropwise a 10% ammonium hydroxide solution to the stirred metal nitrate solution until the pH reaches 9.0, resulting in the formation of a gelatinous precipitate. Age the precipitate at room temperature for 12 hours, then filter through a Buchner funnel and wash with deionized water until the filtrate reaches neutral pH. Dry the solid in an oven at 110°C for 12 hours, then calcine at 450°C for 5 hours with a heating rate of 1°C/min. The resulting mixed oxide catalyst should be ground to a fine powder (100-200 mesh) before use. Characterize the catalyst using XRD to confirm crystallinity, H₂-TPR to assess reducibility, and XPS to determine surface composition.

Standard Ammonolysis Procedure

Reaction Setup: In a typical procedure, charge a 100 mL stainless steel autoclave reactor equipped with a mechanical stirrer, temperature probe, and pressure gauge with the selected catalyst (0.5-1.0 g). Add 30 mL of anhydrous methanol as solvent through a septum port using a gas-tight syringe. Subsequently, introduce 5.0 g (113.5 mmol) of acetaldehyde (freshly distilled under nitrogen) via syringe, followed by the dropwise addition of 10.0 mL of a 7.0 M solution of ammonia in methanol (70 mmol). Seal the reactor and purge three times with anhydrous nitrogen to displace atmospheric oxygen. Pressurize the system to 10 bar with nitrogen to prevent volatilization of reactants and provide an inert atmosphere.

Reaction Execution: Begin stirring at 500 rpm and heat the reaction mixture to the target temperature (25-60°C) using an external circulating bath or electric heating mantle. Monitor the temperature and pressure continuously throughout the reaction period. Maintain the reaction for the prescribed time (2-6 hours depending on catalyst), during which periodic sampling (approximately 0.2 mL aliquots) can be performed through the sampling valve for reaction monitoring. After the designated reaction time, cool the reactor rapidly in an ice bath to 0°C and carefully vent the pressure. Open the reactor and transfer the reaction mixture to a 250 mL round-bottom flask using 50 mL of dichloromethane to rinse the reactor interior. Remove the catalyst by filtration through a Celite pad, washing with additional dichloromethane (3 × 20 mL). Concentrate the combined filtrates under reduced pressure at 30°C to obtain the crude product, which appears as a pale yellow liquid.

Product Isolation and Purification